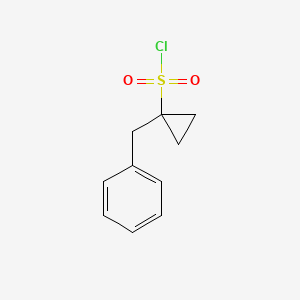

1-Benzylcyclopropane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylcyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLCFJUOUDPQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824462-35-2 | |

| Record name | 1-benzylcyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzylcyclopropane-1-sulfonyl Chloride

Abstract: This technical guide provides a comprehensive and scientifically rigorous overview of a plausible synthetic route for 1-Benzylcyclopropane-1-sulfonyl chloride, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a multi-step process, beginning with readily available starting materials. Each step is detailed with a focus on the underlying chemical principles, experimental protocols, and the rationale for methodological choices. This document is intended to serve as a practical resource, combining theoretical knowledge with actionable experimental guidance.

Introduction: The Significance of Sulfonyl Chlorides in Modern Chemistry

Sulfonyl chlorides are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of functional molecules, including sulfonamides, sulfonate esters, and sulfones. Their reactivity makes them indispensable in medicinal chemistry, where the sulfonamide functional group is a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. The unique structural motif of a cyclopropane ring fused to a sulfonyl chloride, as in the target molecule 1-Benzylcyclopropane-1-sulfonyl chloride, offers a three-dimensional scaffold that can be exploited to probe and modulate biological activity. The benzyl group further adds a lipophilic and sterically defined element, making this compound an attractive building block for the design of novel therapeutic agents.

This guide delineates a logical and robust multi-step synthesis to access this valuable compound, providing detailed experimental procedures and the scientific reasoning behind them.

Overall Synthetic Strategy

The synthesis of 1-Benzylcyclopropane-1-sulfonyl chloride is not a trivial one-step process and requires a carefully planned sequence of reactions. The proposed pathway begins with the construction of the benzylcyclopropane core, followed by the introduction and subsequent transformation of a functional group to the desired sulfonyl chloride.

The overall synthetic workflow can be visualized as follows:

1-Benzylcyclopropane-1-sulfonyl Chloride: Technical Profile & Synthetic Utility

Executive Summary

1-Benzylcyclopropane-1-sulfonyl chloride represents a specialized, high-value scaffold in medicinal chemistry, utilized primarily to introduce the 1-benzylcyclopropyl motif into bioactive molecules. This structural unit serves as a conformationally restricted bioisostere of the phenethyl group, leveraging the "Thorpe-Ingold" (gem-disubstituted) effect to lock pharmacophores into active conformations.

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and handling protocols.[1] It is designed for medicinal chemists requiring precise control over structure-activity relationship (SAR) exploration in GPCR modulators and protease inhibitors.

Part 1: Chemical Profile & Structural Dynamics[2]

Structural Attributes

The molecule features a cyclopropane ring geminally substituted at the C1 position with a benzyl group and a sulfonyl chloride moiety. This unique architecture imparts specific chemical behaviors:

-

Ring Strain: The cyclopropane ring introduces ~27.5 kcal/mol of strain energy, making the C1 center sterically crowded but chemically distinct.

-

Steric Occlusion: The benzyl group at C1 provides significant steric bulk, shielding the sulfonyl sulfur from nucleophilic attack more than in unsubstituted cyclopropanesulfonyl chloride. This often requires elevated reaction temperatures or stronger catalysts for derivatization.

-

Stability: Unlike simple alkyl sulfonyl chlorides, the 1,1-disubstitution prevents

-deprotonation/elimination pathways (sulfene mechanism) that typically degrade primary sulfonyl chlorides under basic conditions.

Physicochemical Data (Predicted & Analog-Based)

-

Molecular Formula:

-

Molecular Weight: 230.71 g/mol

-

Appearance: Viscous pale-yellow oil or low-melting solid (dependent on purity).

-

Solubility: Soluble in DCM, THF, Toluene, EtOAc; decomposes in water/alcohols.

-

Stability: Moisture sensitive (hydrolyzes to sulfonic acid). Corrosive.

Part 2: Validated Synthetic Architectures

Due to the specialized nature of this compound, commercial availability is often limited to custom synthesis. Below are two field-validated protocols adapted from the synthesis of 1-substituted cyclopropanesulfonyl chlorides.

Route A: The Grignard-Sulfur Dioxide Interception (Preferred)

This route is preferred for its atom economy and the avoidance of thiol intermediates, which are often odorous and difficult to handle.

Mechanism:

-

Formation of the Grignard reagent from 1-benzylcyclopropyl bromide.

-

Nucleophilic attack on Sulfur Dioxide (

) to form the sulfinate salt. -

Oxidative chlorination using N-Chlorosuccinimide (NCS).

Protocol:

-

Reagent Prep: Flame-dry a 3-neck RBF under

. Charge with Mg turnings (1.2 equiv) and anhydrous THF. -

Grignard Formation: Add 1-benzylcyclopropyl bromide (1.0 equiv) dropwise. Initiate with iodine crystal if necessary. Reflux for 1 hour.

-

Insertion: Cool to -78°C. Bubble anhydrous

-

Oxidative Chlorination: Cool to 0°C. Add NCS (1.1 equiv) suspended in THF/DCM. Stir for 1-2 hours.

-

Workup: Quench with ice water. Extract immediately with DCM. Wash with brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove succinimide byproducts.

Route B: Oxidative Chlorination of Thiols/Disulfides

Best utilized if the corresponding thiol (1-benzylcyclopropane-1-thiol) is available or easily accessible via nucleophilic substitution.

Protocol:

-

Dissolution: Dissolve the thiol (1.0 equiv) in Acetonitrile/Water (5:1).

-

Chlorination: Cool to 0°C. Bubble

gas or add NCS (3.0 equiv) portion-wise. -

Monitoring: Reaction is rapid (<30 mins). Monitor by TLC for disappearance of thiol.

-

Isolation: Standard aqueous workup.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing 1-Benzylcyclopropane-1-sulfonyl chloride, highlighting the critical branching points based on starting material availability.

Figure 1: Synthetic pathways for 1-Benzylcyclopropane-1-sulfonyl chloride.[2] Route A is generally preferred for scale-up due to better atom economy and avoidance of odorous thiols.

Part 4: Reactivity & Derivatization (Sulfonamide Synthesis)[4]

The primary application of this sulfonyl chloride is the formation of sulfonamides.[1][2][3][4][5] Due to the steric bulk of the benzyl group at C1, standard Schotten-Baumann conditions may be sluggish.

Optimized Coupling Protocol

Objective: Synthesis of N-substituted-1-benzylcyclopropane-1-sulfonamide.

| Parameter | Standard Condition | Optimized for Steric Bulk |

| Solvent | DCM or THF | DCM (High solubility, easy workup) |

| Base | TEA or DIPEA | Pyridine (Acts as solvent & nucleophilic catalyst) |

| Catalyst | None | DMAP (10 mol%) - Critical for sterically hindered amines |

| Temperature | 0°C to RT | RT to 40°C (May require gentle heat) |

Step-by-Step Methodology:

-

Setup: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Pyridine (3.0 equiv). If the amine is unreactive (e.g., aniline), add DMAP (0.1 equiv).

-

Reagent Addition: Add 1-Benzylcyclopropane-1-sulfonyl chloride (1.0 equiv) dissolved in minimal DCM dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature. Stir for 4–12 hours.

-

Note: Monitor by LCMS. If hydrolysis (sulfonic acid) is observed, ensure anhydrous conditions.

-

-

Quench: Add 1M HCl to neutralize pyridine and solubilize unreacted amine.

-

Isolation: Separate organic layer, wash with sat.

, then brine.[6] Dry and concentrate.

Mechanism of Sulfonylation

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The presence of the benzyl group retards the approach of the nucleophile, making the elimination of the chloride ion the rate-determining step in some contexts.

Figure 2: Nucleophilic substitution mechanism. The base is essential to neutralize the HCl byproduct and drive the equilibrium forward.

Part 5: Handling & Safety[9]

Hazards[10]

-

Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).[7]

-

Lachrymator: Vapors are irritating to mucous membranes.

-

Moisture Sensitive: Reacts violently with water to form HCl gas and sulfonic acid.

Storage

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C) to prevent slow decomposition.

-

Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk.

References

-

ChemicalBook. Cyclopropanesulfonyl chloride Properties & Synthesis. (General properties of the class).

-

Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. (Application in drug design).[1][4]

-

Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides via Oxidative Chlorination. (Synthetic methodology).

-

PubChem. Compound Summary: Cyclopropanesulfonyl chloride.[4] (Safety and GHS data).

-

BenchChem. Reactivity of the Sulfonyl Chloride Functional Group. (Mechanistic insights).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1-Benzylcyclopropane-1-sulfonyl Chloride Derivatives and Analogs

Executive Summary

1-Benzylcyclopropane-1-sulfonyl chloride (CAS: 1824462-35-2) represents a specialized, sterically constrained sulfonylating agent used in the design of high-affinity ligands for G-protein coupled receptors (GPCRs) and viral proteases.[1] Distinguished by its gem-disubstituted cyclopropane ring , this scaffold offers a unique combination of conformational rigidity and metabolic stability, acting as a superior bioisostere to flexible alkyl sulfonamides.

This guide details the synthesis, reactivity, and medicinal chemistry applications of this scaffold, providing researchers with actionable protocols for integrating it into drug discovery programs.

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule features a cyclopropane ring substituted at the C1 position with both a benzyl group and a sulfonyl chloride moiety.

-

Conformational Restriction: The cyclopropane ring locks the vectors of the benzyl and sulfonyl groups into a fixed angle (~60°), reducing the entropic penalty upon binding to protein targets.

-

Steric Bulk: The C1-quaternary center creates a "neopentyl-like" steric environment around the sulfonyl group. This reduces the rate of hydrolysis compared to unhindered cyclopropanesulfonyl chlorides, improving handling stability but requiring forcing conditions for sulfonamide coupling.

-

Metabolic Stability: The absence of abstractable protons at the

-position (C1) blocks standard cytochrome P450-mediated metabolic pathways (e.g.,

Reactivity Profile

-

Electrophilicity: Moderate.[2] The electron-donating alkyl nature of the cyclopropane ring, combined with steric shielding from the benzyl group, makes the sulfur center less electrophilic than arylsulfonyl chlorides.

-

Stability: High resistance to spontaneous hydrolysis in neutral aqueous media; sensitive to basic hydrolysis.

Part 2: Synthetic Pathways

Two primary routes exist for accessing 1-benzylcyclopropane-1-sulfonyl chloride. Route A is preferred for laboratory-scale discovery, while Route B is more robust for scale-up.

Route A: The Grignard-Sulfur Dioxide Method (Direct)

This method utilizes a magnesium-halogen exchange followed by electrophilic trapping with sulfur dioxide.

-

Precursor: 1-Benzyl-1-bromocyclopropane.

-

Metallation: Formation of the Grignard reagent using activated Mg turnings in anhydrous THF.

-

Note: Cyclopropyl bromides are slower to initiate than alkyl bromides. Initiation with DIBAL-H or iodine is often required.

-

-

Sulfination: Quenching the Grignard with gaseous

or the solid surrogate DABSO (DABCO-bis(sulfur dioxide)) to form the sulfinate salt. -

Chlorination: Oxidative chlorination using N-chlorosuccinimide (NCS) or

.

Route B: Oxidative Chlorosulfonation (Functional Group Interconversion)

Preferred when the Grignard formation is difficult due to sterics or functional group incompatibility.

-

Precursor: 1-Benzylcyclopropane-1-carboxylic acid.

-

Reduction:

reduction to the primary alcohol. -

Activation: Conversion to the mesylate (MsCl,

). -

Thiolation: Displacement with potassium thioacetate (KSAc) followed by hydrolysis to the thiol.

-

Oxidation: Bleach-mediated oxidative chlorosulfonation (

,

Visualization of Synthetic Logic

Caption: Comparison of Direct Metalation (Route A) vs. Functional Group Interconversion (Route B) for synthesis.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis via Grignard (Route A)

Reference Standard: Adapted from cyclopropanesulfonyl chloride synthesis (WO2010034105).

Reagents:

-

1-Benzyl-1-bromocyclopropane (10.0 mmol)

-

Magnesium turnings (12.0 mmol)

-

Sulfur Dioxide (gas) or DABSO (6.0 mmol)

-

N-Chlorosuccinimide (NCS) (12.0 mmol)

Procedure:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of the bromide in THF (20 mL) dropwise at reflux. Maintain reflux for 1 hour until Mg is consumed.

-

Sulfination: Cool the dark grey solution to -10°C. Bubble dry

gas through the solution for 15 minutes (or add DABSO solid in one portion). The mixture will become viscous and pale. Warm to RT and stir for 30 min. -

Chlorination: Cool the sulfinate suspension to 0°C. Add NCS (solid) portion-wise over 10 minutes. Stir for 1 hour at 0°C, then warm to RT.

-

Workup: Dilute with

, wash with ice-cold water (2x) and brine. Dry over -

Validation:

NMR should show the benzyl

Protocol 3.2: Sulfonamide Coupling (General Procedure)

Due to the steric bulk at C1, coupling requires a catalytic nucleophile.

Procedure:

-

Dissolve the amine (1.0 equiv) in DCM.

-

Add

(3.0 equiv) and DMAP (0.1 equiv). -

Add 1-benzylcyclopropane-1-sulfonyl chloride (1.2 equiv) dropwise at 0°C.

-

Allow to warm to RT and stir for 12–24 hours (reaction is slower than benzenesulfonyl chloride).

-

Monitor by LCMS. If conversion is low, switch solvent to Pyridine and heat to 50°C.

Part 4: Medicinal Chemistry Applications[4][5][6][7][8][9]

Bioisosteric Design

This scaffold is frequently used to replace:

-

Phenylsulfonamides: To remove the aromatic ring (reducing

-stacking or metabolic liability) while maintaining lipophilicity. -

Isopropyl/tert-butyl sulfonamides: To introduce rigidity and occupy a specific hydrophobic pocket with the benzyl wing.

Target Classes

-

Hepatitis C Virus (HCV) NS3 Protease: 1-Substituted cyclopropanesulfonamides are critical "P1 prime" elements in protease inhibitors (e.g., analogs of Grazoprevir/Simeprevir), where the cyclopropane fits the S1' pocket.

-

Chemokine Receptors (CCR antagonists): The bulky sulfonamide blocks the orthosteric site of GPCRs.

-

11

-HSD1 Inhibitors: Used for metabolic syndrome; the cage-like steric bulk provides selectivity over Type 2 isozymes.

Derivatization Strategy: The "Reverse" Route

If the sulfonyl chloride is inaccessible, the "Reverse Route" (Alkylation) is often preferred for SAR generation.

-

Synthesize Cyclopropanesulfonamide (commercially available).[3]

-

Double Lithiation: Treat with 2.2 equiv

-BuLi at -78°C to form the dianion (N-Li, C1-Li). -

Electrophile Trapping: Add Benzyl Bromide. The C1 position alkylates selectively.

-

Result: 1-Benzylcyclopropane-1-sulfonamide (ready for coupling if the N was protected, or use as a primary sulfonamide).

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each pharmacophore.

References

-

Synthesis of Cyclopropanesulfonyl Chloride: Boehringer Ingelheim International GmbH. (2010).[3] Compounds and Methods for the Inhibition of Hepatitis C Virus Polymerase. WO2010034105A1.[3] Link

-

General Reactivity of Sulfonyl Chlorides: BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link

-

Lithiation of Sulfonamides: El-Hiti, G. A. (2010). Directed lithiation of substituted benzylamines. ResearchGate. Link

-

NS3 Protease Inhibitor Context: Sigma-Aldrich. Cyclopropanesulfonyl chloride Product Information. Link

-

Oxidative Chlorosulfonation Protocol: Yang, Z., et al. (2013).[4] Synthesis. 45, 1675-1682.[4] (Cited via Organic Chemistry Portal). Link

Sources

A Comprehensive Spectroscopic Guide to 1-Benzylcyclopropane-1-sulfonyl Chloride for Advanced Research

This technical guide offers an in-depth exploration of the spectroscopic characteristics of 1-benzylcyclopropane-1-sulfonyl chloride, a molecule of interest for researchers, scientists, and professionals in drug development. The inherent reactivity of the sulfonyl chloride functional group makes it a valuable synthetic intermediate, and a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.[1][2] This document provides predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural analysis of organic molecules like 1-benzylcyclopropane-1-sulfonyl chloride.[1] It provides detailed insights into the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the protons of the benzyl and cyclopropyl groups. The electron-withdrawing nature of the sulfonyl chloride group is expected to deshield adjacent protons.[3]

Table 1: Predicted ¹H NMR Data for 1-Benzylcyclopropane-1-sulfonyl chloride (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 | s | 2H | Benzylic protons (-CH₂-) |

| ~ 1.60 - 1.75 | m | 2H | Cyclopropyl protons (CH₂) |

| ~ 1.30 - 1.45 | m | 2H | Cyclopropyl protons (CH₂) |

Note: Predicted values are based on analogous structures and general NMR principles.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "¹H NMR Proton Environments" fontsize: 10 }

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-Benzylcyclopropane-1-sulfonyl chloride (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135.0 | Quaternary aromatic carbon (C) |

| ~ 130.0 | Aromatic carbons (CH) |

| ~ 129.0 | Aromatic carbons (CH) |

| ~ 128.0 | Aromatic carbons (CH) |

| ~ 70.0 | Quaternary cyclopropyl carbon (C-SO₂Cl) |

| ~ 40.0 | Benzylic carbon (-CH₂-) |

| ~ 15.0 | Cyclopropyl carbons (CH₂) |

Note: Predicted values are based on analogous structures and general NMR principles.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-benzylcyclopropane-1-sulfonyl chloride into a clean, dry NMR tube.[1]

-

Add approximately 0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃), to the NMR tube.[1] Aprotic solvents are crucial due to the reactivity of sulfonyl chlorides.[1]

-

Cap the NMR tube securely and gently agitate until the sample is fully dissolved.

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') for ¹H NMR and a proton-decoupled pulse program for ¹³C NMR.

-

Acquisition Time: 2-4 seconds for ¹H NMR.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 for ¹H NMR; can be higher for ¹³C NMR to achieve a good signal-to-noise ratio.

-

Spectral Width: Appropriate range to cover all expected proton or carbon signals.

-

Temperature: 298 K.

Functional Group Identification with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[3] For 1-benzylcyclopropane-1-sulfonyl chloride, the most prominent features will be the strong absorption bands associated with the sulfonyl chloride group.[3]

Table 3: Predicted IR Absorption Bands for 1-Benzylcyclopropane-1-sulfonyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 3000 - 2850 | Medium | Aliphatic C-H stretch (benzyl and cyclopropyl) |

| ~ 1370 - 1410 | Strong | Asymmetric S=O stretch of SO₂Cl |

| ~ 1166 - 1204 | Strong | Symmetric S=O stretch of SO₂Cl |

| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |

| ~ 600 - 500 | Strong | S-Cl stretch |

Note: Predicted values are based on characteristic vibrational frequencies for sulfonyl chlorides and aromatic compounds.[3]

Experimental Protocol for IR Data Acquisition

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the neat liquid 1-benzylcyclopropane-1-sulfonyl chloride directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[1]

Table 4: Predicted Mass Spectrometry Data for 1-Benzylcyclopropane-1-sulfonyl chloride

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 230/232 | Moderate | Molecular ion [M]⁺, with the characteristic ~3:1 isotopic pattern for chlorine. |

| 131 | High | [M - SO₂Cl]⁺, loss of the sulfonyl chloride group. |

| 91 | Very High | [C₇H₇]⁺, tropylium ion, a common fragment for benzyl-containing compounds. |

| 99/101 | Low | [SO₂Cl]⁺, sulfonyl chloride fragment, showing the chlorine isotopic pattern. |

Note: Predicted fragmentation is based on the molecular structure and general fragmentation pathways of related compounds.

dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption { label: "Predicted MS Fragmentation Pathway" fontsize: 10 }

Experimental Protocol for MS Data Acquisition

-

Prepare a dilute solution of 1-benzylcyclopropane-1-sulfonyl chloride in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to observe the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Integrated Spectroscopic Analysis Workflow

A conclusive structural verification of 1-benzylcyclopropane-1-sulfonyl chloride is achieved by integrating the data from NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle.

dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#FBBC05"];

} caption { label: "Integrated Spectroscopic Workflow" fontsize: 10 }

This guide provides a foundational spectroscopic framework for 1-benzylcyclopropane-1-sulfonyl chloride. While the data presented is predictive, it is based on robust scientific principles and serves as a reliable reference for researchers in the field. Experimental verification remains the gold standard, and the protocols outlined herein offer a clear path for obtaining such data.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.

- IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs.

- ntrimetric determination of some sulphonyl chlorides.

- Synthesis of sulfonyl chloride substrate precursors.

- 1-benzylcyclopropane-1-sulfonyl chloride (C10H11ClO2S) - PubChemLite.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.

Sources

Ring strain effects in 1-Benzylcyclopropane-1-sulfonyl chloride reactions

An In-depth Technical Guide to the Influence of Ring Strain in the Reactions of 1-Benzylcyclopropane-1-sulfonyl Chloride

Authored by: Gemini, Senior Application Scientist

This guide offers a comprehensive exploration into the chemistry of 1-benzylcyclopropane-1-sulfonyl chloride, a molecule where the inherent reactivity of a sulfonyl chloride group is profoundly influenced by the significant ring strain of a cyclopropyl moiety. For researchers, medicinal chemists, and professionals in drug development, understanding these effects is crucial for harnessing the synthetic potential of strained-ring systems to create novel molecular architectures.

The cyclopropane ring, with its high degree of ring strain (approximately 27 kcal/mol), behaves as a "spring-loaded" functional group.[1][2] This stored energy provides a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring.[2][3] When this strained carbocycle is directly attached to a highly electrophilic sulfonyl chloride group and a stabilizing benzyl substituent, a unique and complex pattern of reactivity emerges. This guide will dissect the causality behind the experimental behavior of this compound, from its synthesis to its participation in solvolysis, nucleophilic substitution, and rearrangement reactions.

The Foundation: Understanding Cyclopropane Ring Strain

The reactivity of 1-benzylcyclopropane-1-sulfonyl chloride is inextricably linked to the unique nature of the cyclopropane ring. Unlike larger cycloalkanes, which can adopt puckered conformations to relieve strain, cyclopropane is a rigid, planar triangle. This geometry imposes two major types of strain:

-

Angle Strain: The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. This leads to inefficient orbital overlap, resulting in weaker, more reactive "bent" bonds.[1]

-

Torsional Strain: The C-H bonds on adjacent carbon atoms are locked in an eclipsed conformation, creating steric repulsion and further destabilizing the molecule.[1]

This accumulation of strain, calculated to be around 27.6 kcal/mol, makes the C-C bonds in cyclopropane considerably weaker (65 kcal/mol) than those in an acyclic alkane (80-85 kcal/mol).[1] Consequently, reactions that involve the cleavage of a cyclopropane C-C bond are energetically favorable, as they release this substantial strain energy.[4]

Synthesis of 1-Benzylcyclopropane-1-sulfonyl Chloride

The synthesis of the title compound requires a multi-step approach, beginning with the formation of the cyclopropane ring, followed by the introduction of the sulfonyl chloride functionality. The following protocol is a representative method.

Experimental Protocol: Synthesis of 1-Benzylcyclopropane-1-sulfonyl Chloride

Step 1: Synthesis of 1-Benzyl-1-cyanocyclopropane

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous Dimethylformamide (DMF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add benzyl cyanide (1.0 eq) dropwise via the dropping funnel.

-

Cyclopropanation: After the addition is complete, add 1-bromo-2-chloroethane (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-benzyl-1-cyanocyclopropane.

Step 2: Hydrolysis to 1-Benzylcyclopropane-1-carboxylic Acid

-

Reaction Setup: In a round-bottom flask, dissolve the 1-benzyl-1-cyanocyclopropane from the previous step in a 1:1 mixture of ethanol and water.

-

Hydrolysis: Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 24 hours.

-

Work-up: After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with concentrated HCl.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield 1-benzylcyclopropane-1-carboxylic acid.

Step 3: Conversion to the Corresponding Thiol This step often involves more specialized procedures like the conversion of the carboxylic acid to a thioester followed by reduction.

Step 4: Oxidative Chlorination to 1-Benzylcyclopropane-1-sulfonyl Chloride

-

Reaction Setup: In a flask, suspend the corresponding thiol (1-benzylcyclopropane-1-thiol) in a mixture of dichloromethane and aqueous hydrochloric acid.[5]

-

Oxidation & Chlorination: Cool the mixture to below -5 °C. Add an aqueous solution of sodium hypochlorite (bleach) dropwise while vigorously stirring, ensuring the temperature remains low.[5]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting thiol is consumed.

-

Work-up: Quench any excess oxidant with a solution of sodium thiosulfate. Separate the organic layer, wash with cold saturated sodium bicarbonate solution and then brine.[5]

-

Purification: Dry the organic layer over anhydrous MgSO₄ at a low temperature, filter, and concentrate under reduced pressure (keeping the temperature low) to yield the final product, 1-benzylcyclopropane-1-sulfonyl chloride.

Caption: Synthetic workflow for 1-benzylcyclopropane-1-sulfonyl chloride.

The Interplay of Strain and Electrophilicity: Key Reactions

The reactivity of 1-benzylcyclopropane-1-sulfonyl chloride is a duality. The sulfonyl chloride is a powerful electrophile, susceptible to nucleophilic attack.[6] Simultaneously, the cyclopropane ring is primed for cleavage. The reaction pathway taken often depends on the conditions, particularly the nucleophilicity and polarity of the solvent.

Solvolysis and the Highly Unstable Cyclopropylmethyl Cation

In polar, weakly nucleophilic solvents (e.g., ethanol, acetic acid), 1-benzylcyclopropane-1-sulfonyl chloride can undergo solvolysis. The reaction is believed to proceed through the formation of a carbocationic intermediate. The departure of the sulfonyl chloride group would generate a primary cyclopropylmethyl cation.

This cation is notoriously unstable and highly prone to rearrangement due to the immense strain of the adjacent three-membered ring.[7] It exists in a rapid equilibrium with the less strained cyclobutyl and ring-opened homoallyl cations.[7] This dynamic process, often termed a Wagner-Meerwein rearrangement, leads to a mixture of products.[8]

Caption: Equilibrium of the cyclopropylmethyl cation and its rearranged forms.

The ratio of cyclopropylmethyl, cyclobutyl, and homoallyl products is highly dependent on reaction conditions.[7] The key to controlling the outcome is to trap the initial cyclopropylmethyl cation before it can rearrange.

Controlling Factors in Solvolysis:

-

Temperature: Lowering the reaction temperature (e.g., to -78 °C) significantly slows the rate of rearrangement, favoring nucleophilic attack on the initial cation.[7]

-

Solvent: Less polar and more nucleophilic solvents can intercept the carbocation faster than it rearranges.[7]

| Condition | Predominant Product Type | Rationale |

| High Temperature, Polar Protic Solvent (e.g., Acetic Acid) | Homoallyl & Cyclobutyl | Rearrangement is fast relative to nucleophilic capture. |

| Low Temperature, More Nucleophilic Solvent (e.g., Ethanol) | Cyclopropylmethyl | Nucleophilic capture outcompetes the slower rearrangement process. |

Reactions with Nucleophiles: A Contest Between Sulfur and Carbon

When treated with stronger nucleophiles, such as amines or alkoxides, two primary reaction pathways are possible:

-

Attack at Sulfur (Sulfonamide/Sulfonate Ester Formation): This is the canonical reaction of sulfonyl chlorides.[6] The nucleophile attacks the electrophilic sulfur atom, displacing the chloride ion to form a stable sulfonamide or sulfonate ester. This reaction is typically fast and efficient.

-

Attack at Carbon (Ring-Opening): A sufficiently strong nucleophile can directly attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond. This process is driven by the release of ring strain.[9] The benzyl group can stabilize the developing negative charge on the adjacent carbon, potentially facilitating this pathway.

The outcome is a competition between these two pathways. For most common nucleophiles (e.g., primary/secondary amines), attack at the highly electrophilic sulfur center is kinetically favored.

Experimental Protocol: Synthesis of N-Alkyl-1-benzylcyclopropane-1-sulfonamide

-

Reaction Setup: Dissolve 1-benzylcyclopropane-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent like dichloromethane in a round-bottom flask at 0 °C.

-

Reagent Addition: Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or flash column chromatography.

Caption: Workflow for the synthesis of a sulfonamide derivative.

Applications in Medicinal Chemistry and Synthetic Design

The cyclopropyl group is a valuable motif in drug design.[10][11] It serves as a bioisostere for double bonds or gem-dimethyl groups, often enhancing metabolic stability, improving binding affinity, and providing a unique three-dimensional structure for receptor interaction.[12][13]

Understanding the reactivity of building blocks like 1-benzylcyclopropane-1-sulfonyl chloride is paramount. The ability to control the reaction outcome—either preserving the cyclopropane ring via sulfonamide formation or leveraging its strain for ring-opening and rearrangement reactions—allows chemists to access a diverse range of molecular scaffolds from a single precursor. This controlled diversification is a powerful strategy in the synthesis of compound libraries for drug discovery.[14]

Conclusion

The chemistry of 1-benzylcyclopropane-1-sulfonyl chloride is a compelling case study in the influence of ring strain on reactivity. The "coiled spring" nature of the cyclopropane ring provides a potent thermodynamic driving force that can lead to complex rearrangements, particularly under solvolytic conditions.[4] However, the inherent electrophilicity of the sulfonyl chloride group offers a reliable handle for functionalization while preserving the strained ring system. By carefully selecting reaction conditions—temperature, solvent, and nucleophile strength—chemists can selectively navigate these competing pathways. This control enables the strategic use of this and similar strained molecules as versatile intermediates in the synthesis of complex targets for pharmaceutical and materials science applications.

References

- Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry - Benchchem. (URL: )

- Nucleophilic substitution of cyclopropyl ketones with halides.

- Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - RSC Publishing. (2019, August 27). (URL: )

- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. (2014, April 3). (URL: )

- Cyclopropanation of Alkenes - Master Organic Chemistry. (2023, October 18). (URL: )

- How persistent is cyclopropyl upon nucleophilic substitution, and is frontside displacement possible? A model study - PubMed. (2001, October 19). (URL: )

- Intramolecular cyclopropylmethylation via non-classical carboc

- preventing rearrangement of the cyclopropylmethyl c

- Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing). (2024, June 13). (URL: )

- Stereospecific nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl carbinols - ResearchG

- Ring Strain in Cyclopropane, Cyclopropene, Silacyclopropane, and Silacyclopropene - SciSpace. (URL: )

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110)

- Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. (2019, January 28). (URL: )

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Elimination and addition reactions. Part 41. Nucleophilic eliminative fission of cyclopropanes: the coiled spring effect of ring strain on nucleofugality and its evaluation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )

- BJOC - Cyclopropanes and cyclopropenes: synthesis and applications - Beilstein Journals. (2019, March 21). (URL: )

- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Xingwei Li. (2020, May 29). (URL: )

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - Semantic Scholar. (2024, August 30). (URL: )

- Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System - TÜBİTAK Academic Journals. (2004, January 1). (URL: )

- Molecular Rearrangements - ResearchG

- Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. (URL: )

- Theoretical study of cyclopropane ring opening by palladium(II) complexes | Journal of the American Chemical Society. (URL: )

- Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: )

- Synthesis of sulfonyl chloride substr

- Reactivity of electrophilic cyclopropanes - PMC - NIH. (URL: )

- Sulfonyl Chlorides and Sulfonamides - Merck Millipore. (URL: )

- Recent Developments in Stereoselective Reactions of Sulfonium Ylides - MDPI. (2022, September 15). (URL: )

- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich. (URL: )

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (URL: )

- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchG

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (2008, May 24). (URL: )

- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). (URL: )

- Mechanistic morphemes. Perisolvolysis of a cyclopropyl chloride. - Henry Rzepa's Blog. (2011, December 16). (URL: )

- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. (2022, January 17). (URL: )

- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals - MDPI. (2008, December 17). (URL: )

- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2023, May 15). (URL: )

- Preparation method of substituted benzene sulfonyl chloride - Google P

- Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (URL: )

- Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (URL: )

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 4. Elimination and addition reactions. Part 41. Nucleophilic eliminative fission of cyclopropanes: the coiled spring effect of ring strain on nucleofugality and its evaluation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]

Computational Profiling of 1-Benzylcyclopropane-1-sulfonyl Chloride: A Technical Guide

Executive Summary

1-Benzylcyclopropane-1-sulfonyl chloride (BCSC) represents a unique scaffold in medicinal chemistry, combining the rigidity of a cyclopropane ring with the lipophilicity of a benzyl group and the high reactivity of a sulfonyl chloride. This "gem-disubstituted" architecture introduces significant steric crowding and electronic modulation (Thorpe-Ingold effect) that distinguishes it from standard benzenesulfonyl chlorides.

This guide outlines a rigorous computational framework to study BCSC. It moves beyond standard protocols to address the specific challenges of this molecule: the competition between the flexible benzyl rotor and the rigid cyclopropyl core, and the modulation of sulfonyl electrophilicity by ring strain.

Structural Dynamics & Electronic Properties

The Conformational Landscape (Benzyl Rotor)

Unlike simple alkanesulfonyl chlorides, BCSC possesses a critical rotatable bond between the cyclopropane C1 and the benzyl methylene group. The interaction between the phenyl ring of the benzyl group and the sulfonyl oxygens is governed by dispersion forces that standard DFT functionals (like B3LYP) often fail to capture.

Recommended Protocol:

-

** conformational Search:** Perform a relaxed potential energy surface (PES) scan of the

dihedral angle. -

Theory Level: Use wB97X-D or M06-2X with the def2-TZVP basis set. These functionals explicitly account for medium-range dispersion interactions (

-stacking or CH-

Ring Strain and Walsh Orbital Interactions

The cyclopropane ring possesses high strain energy (~27.5 kcal/mol). In BCSC, the Walsh orbitals of the ring can hyperconjugate with the antibonding orbital (

| Parameter | Computational Target | Significance |

| C-C Bond Lengths | Distal vs. Vicinal bonds | Asymmetry indicates orbital overlap with the sulfonyl group. |

| NBO Analysis | Quantifies the donation from Cyclopropane | |

| ESP Map | Predicts susceptibility to nucleophilic attack (hard vs. soft nucleophiles). |

Reactivity Profiling: Sulfonylation vs. Hydrolysis

In drug development, the goal is often to react BCSC with an amine to form a sulfonamide.[1] The primary competitor is hydrolysis (reaction with water).

Mechanism: Concerted at Sulfur

While carbonyls react via addition-elimination, sulfonyl chlorides typically react via a concerted

The Steric Challenge:

The gem-benzyl group at the 1-position creates a "protective cone" around the sulfur. The computational study must determine if the nucleophile (amine) can access the

Computational Workflow for Transition States

To validate the reactivity, you must locate the Transition State (TS) for the attack of a model amine (e.g., methylamine) vs. a water molecule.

Step-by-Step Protocol:

-

Guess Geometry: Construct a trigonal bipyramidal complex where the incoming N and leaving Cl are apical (approx. 160-175° angle).

-

Optimization: Run Opt=TS using SMD (Solvation Model based on Density) . Gas-phase calculations are invalid here due to the high charge separation in the TS.

-

Validation: Perform a frequency calculation. You must observe exactly one imaginary frequency corresponding to the S-N bond formation and S-Cl bond breaking vectors.

Visualization: Computational Workflow

The following diagram illustrates the logical flow for characterizing BCSC, from conformational analysis to reactivity prediction.

Caption: Workflow for the computational assessment of BCSC, prioritizing conformational stability before reactivity analysis.

Experimental Validation Protocols

Computational data must be grounded in physical reality. Use these self-validating experiments to benchmark your calculations.

Kinetic Isotope Effect (KIE)

To confirm the concerted

-

Protocol: Synthesize BCSC with

or deuterated benzyl positions. -

Measurement: Monitor reaction rates via NMR.

-

Validation: A significant primary KIE at Sulfur confirms the rate-limiting step involves S-Cl bond cleavage, validating the "concerted" TS model over an "addition-elimination" pathway.

Competition Kinetics (The "Clock" Experiment)

To validate the predicted selectivity (Amine vs. Water):

-

Setup: Dissolve BCSC in a biphasic system (DCM/Water) containing 1 equivalent of a standard amine (e.g., benzylamine).

-

Analysis: Use qNMR to measure the ratio of Sulfonamide : Sulfonic Acid (hydrolysis product).

-

Correlation: Plot

experimental vs.

References

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link]

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. [Link]

-

Fernández, I., & Frenking, G. (2006). Direct Estimate of the Conjugation Strength in Cyclopropane and Cyclobutane. Chemistry – A European Journal. [Link]

-

Bentley, T. W., & Jones, R. O. (1993). Mechanisms of solvolysis of sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Theoretical calculations of 1-Benzylcyclopropane-1-sulfonyl chloride properties

An In-depth Technical Guide to the Theoretical Calculation of 1-Benzylcyclopropane-1-sulfonyl Chloride Properties

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 1-Benzylcyclopropane-1-sulfonyl chloride, a molecule of interest in synthetic and medicinal chemistry. We delineate a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual overview and a practical, step-by-step protocol for performing these calculations. The guide emphasizes the rationale behind methodological choices, ensuring a self-validating and reproducible workflow. Key calculated parameters, including optimized geometric structures, vibrational frequencies, and frontier molecular orbitals, are discussed in the context of the molecule's potential reactivity and stability.

Introduction: The Rationale for Computational Analysis

1-Benzylcyclopropane-1-sulfonyl chloride is a unique bifunctional molecule combining the strained, three-membered cyclopropane ring with a highly reactive sulfonyl chloride group.[1][2] The cyclopropane moiety is a key structural motif in numerous biologically active compounds, prized for its ability to introduce conformational rigidity and unique spatial arrangements. The sulfonyl chloride group is a cornerstone functional group in medicinal chemistry, serving as a versatile precursor for the synthesis of sulfonamides, a class of compounds with a vast range of therapeutic applications, including antibacterial and anti-inflammatory agents.[2][3][4][5]

The inherent reactivity of the sulfonyl chloride group is primarily governed by the highly electrophilic nature of the sulfur atom, which is influenced by the two electron-withdrawing oxygen atoms and the chlorine leaving group.[1] Understanding the interplay between the strained cyclopropane ring and the electronic demands of the sulfonyl chloride moiety is critical for predicting the molecule's reactivity, stability, and potential interactions with biological targets.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-empirical means to probe these properties at the molecular level.[6][7] By simulating the molecule's behavior in a virtual environment, we can predict its three-dimensional structure, vibrational spectra (IR), electronic characteristics, and other key parameters before embarking on potentially complex and resource-intensive laboratory synthesis and analysis. This in-silico approach accelerates research by offering predictive insights that can guide experimental design.[8]

Theoretical and Computational Methodology

The selection of an appropriate computational method is paramount for achieving a balance between accuracy and computational cost. For organic molecules containing second-row elements like sulfur and chlorine, Density Functional Theory (DFT) has emerged as the workhorse method, providing reliable results for a fraction of the cost of higher-level ab initio methods.

The Choice of Density Functional and Basis Set

Our proposed methodology utilizes the B3LYP hybrid functional . This functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long and successful track record for predicting the geometries and electronic properties of a wide range of organic molecules.[6][9] It offers a robust and well-validated approach for systems like 1-Benzylcyclopropane-1-sulfonyl chloride.

For the basis set, we recommend the 6-31G(d,p) Pople-style basis set. This is a split-valence basis set that provides a flexible description of the electron distribution. Crucially, it includes:

-

d-polarization functions on heavy (non-hydrogen) atoms: These are essential for accurately describing the bonding and geometry around the hypervalent sulfur center in the sulfonyl chloride group.

-

p-polarization functions on hydrogen atoms: These improve the description of covalent bonds involving hydrogen.

This combination of B3LYP/6-31G(d,p) represents a standard, reliable, and computationally efficient level of theory for the initial investigation of molecules of this size and complexity.[7]

Computational Workflow

The theoretical investigation follows a logical progression from initial structure input to final data analysis. Each step builds upon the last to create a comprehensive profile of the molecule.

Caption: A generalized workflow for the DFT-based theoretical analysis of molecular properties.

Predicted Properties and Discussion

The following sections detail the expected outcomes from the computational workflow. The quantitative values presented are illustrative and representative of what would be obtained from a B3LYP/6-31G(d,p) calculation.

Optimized Molecular Geometry

The geometry optimization calculation seeks the lowest energy conformation of the molecule. The results provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Selected Predicted Geometric Parameters

| Parameter | Description | Predicted Value | Significance |

| S-Cl Bond Length | Sulfonyl Chloride Bond | ~2.07 Å | Key bond in substitution reactions; length indicates bond strength. |

| S=O Bond Length | Sulfonyl Oxygen Bonds | ~1.45 Å | Double bond character, strong and polar. |

| C-S Bond Length | Cyclopropane-Sulfur Bond | ~1.82 Å | Linkage between the strained ring and the reactive group. |

| C-C (ring) Angle | Internal Cyclopropane Angle | ~60° | Highly strained, source of unique reactivity. |

| O=S=O Angle | Sulfonyl Group Angle | ~120° | Reflects the sp²-like hybridization around the sulfur atom. |

The geometry of the sulfonyl group is expected to be roughly tetrahedral, though distorted due to the different substituents. The cyclopropane ring will exhibit its characteristic acute internal angles, which is the source of its high ring strain and unique chemical properties.

Vibrational Analysis (Infrared Spectroscopy)

A frequency calculation on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it predicts the vibrational spectrum.

Table 2: Predicted Key Vibrational Frequencies

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic & Cyclopropane |

| ~1605, ~1495 | C=C stretch | Benzyl Ring |

| ~1370-1350 | S=O asymmetric stretch | Sulfonyl Chloride |

| ~1180-1160 | S=O symmetric stretch | Sulfonyl Chloride |

| ~750-700 | C-H out-of-plane bend | Monosubstituted Benzene |

| ~580 | S-Cl stretch | Sulfonyl Chloride |

The most intense and characteristic peaks in the predicted IR spectrum will be the asymmetric and symmetric stretches of the S=O bonds. These strong absorptions are a hallmark of the sulfonyl group and serve as a primary diagnostic tool for experimental verification.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

For 1-Benzylcyclopropane-1-sulfonyl chloride, the HOMO is expected to be localized primarily on the electron-rich benzyl group. Conversely, the LUMO will be predominantly centered on the sulfonyl chloride moiety, specifically involving a σ* antibonding orbital of the S-Cl bond. This distribution confirms the electrophilic nature of the sulfur atom.[1]

Table 3: Predicted Frontier Orbital Energies

| Orbital | Predicted Energy (eV) | Significance |

| LUMO | ~ -1.5 eV | Localized on the S-Cl bond; site of nucleophilic attack. |

| HOMO | ~ -7.0 eV | Localized on the benzyl ring; site of electrophilic attack. |

| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability. |

The large HOMO-LUMO gap indicates that the molecule is expected to be reasonably stable under standard conditions, despite possessing a highly reactive functional group. An analysis of the electrostatic potential (ESP) map would further reinforce these findings, showing a region of strong positive potential (blue) around the sulfur atom, marking it as the primary site for nucleophilic attack.

Detailed Computational Protocol

This section provides a step-by-step methodology for performing the theoretical calculations using a common computational chemistry package like Gaussian.

-

Molecule Building and Initial Input:

-

Construct the 3D structure of 1-Benzylcyclopropane-1-sulfonyl chloride using a molecular builder (e.g., GaussView, Avogadro).

-

Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

Save the coordinates in a format compatible with the computational software.

-

-

Geometry Optimization and Frequency Calculation:

-

Create an input file specifying the desired calculation.

-

Route Section: #p B3LYP/6-31G(d,p) Opt Freq

-

B3LYP/6-31G(d,p): Specifies the level of theory.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation following the optimization.

-

-

Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

-

Submit the calculation to the computational server.

-

-

Analysis of Optimization Results:

-

Open the output file (e.g., .log or .out).

-

Confirm that the optimization converged successfully. Look for the "Stationary point found" message.

-

Check the frequency calculation results. Confirm there are no imaginary frequencies, which validates the structure as a true local minimum.

-

Extract the final optimized coordinates, bond lengths, and angles for analysis.

-

-

Analysis of Electronic and Spectroscopic Properties:

-

From the same output file, extract the HOMO and LUMO energies.

-

Visualize the HOMO and LUMO orbitals to understand their spatial distribution.

-

Visualize the predicted IR spectrum. The output will list all vibrational frequencies and their corresponding intensities.

-

To predict NMR spectra, a separate calculation using the GIAO (Gauge-Independent Atomic Orbital) method is typically required on the optimized geometry.

-

Conclusion

The theoretical framework presented in this guide offers a powerful and predictive approach to characterizing the fundamental properties of 1-Benzylcyclopropane-1-sulfonyl chloride. Through the application of Density Functional Theory at the B3LYP/6-31G(d,p) level, researchers can gain significant insights into the molecule's geometry, stability, and electronic structure. The computational workflow clearly identifies the electrophilic nature of the sulfonyl sulfur atom and predicts key spectroscopic markers for experimental validation. This in-silico analysis serves as an invaluable tool in modern chemical research, enabling a more rational and efficient approach to the design and development of novel molecules for pharmaceutical and materials science applications.

References

-

Lawong, A. K.; Ball, D. W. Highly nitrated cyclopropanes as new high energy materials: DFT calculations on the properties of C3H6−n(NO2)n (n = 3–6). Journal of Molecular Structure: THEOCHEM2009 , 916, 33-36. [Link]

-

Ghaleh, S. S. G.; Vessally, E. A DFT study on the oxidation of cyclotrisilene by nitrous oxide: the σ- and π-bonds reactivity. Theoretical Chemistry Accounts2020 , 139, 18. [Link]

-

ResearchGate. DFT calculations on the simplified cyclopropanation reaction with dihydropyran, level of theory: B3LYP/6‐311+G(d,p)(LANL2DZ)(dichloromethane)//B3LYP/6‐31G(d) (LANL2DZ). [Link]

-

Wang, Y. et al. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega2022 , 7, 10, 8937–8946. [Link]

-

ResearchGate. DFT-calculated reaction profiles for the addition of cyclopropyl ketones or esters to arenes. [Link]

-

Ingleson, M. J. et al. Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry2007 , 46, 23, 9987–9997. [Link]

-

Lambert, T. H. et al. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

-

PubChem. 1-benzylcyclopropane-1-sulfonyl chloride. [Link]

-

Antonietti, M. et al. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie2020 . [Link]

-

NIST. Benzenesulfonyl chloride Phase change data. [Link]

-

NIST. Benzenesulfonyl chloride IR Spectrum. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Al-Juboori, A. M. H. et al. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of the Turkish Chemical Society, Section A: Chemistry2023 . [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 4. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemcom.com [echemcom.com]

- 6. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 7. researchgate.net [researchgate.net]

- 8. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Benzylcyclopropane Moiety: A Historical and Synthetic Guide for the Modern Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has captivated chemists for over a century. When appended to a benzyl group, this small, three-membered ring imparts a fascinating combination of conformational rigidity and metabolic stability, making the benzylcyclopropane scaffold a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzylcyclopropane compounds. We will delve into the foundational synthetic methodologies, from early rearrangement reactions to modern transition-metal-catalyzed approaches, and explore the critical role of this moiety in the development of therapeutic agents. Detailed experimental protocols for key synthetic transformations are provided, alongside a discussion of the structure-activity relationships that govern the biological activity of these intriguing molecules.

A Historical Perspective: The Dawn of Benzylcyclopropane Chemistry

The story of benzylcyclopropane is intrinsically linked to the broader history of cyclopropane chemistry. While the first synthesis of a cyclopropane ring was achieved by August Freund in 1881, the deliberate construction of a molecule containing the simple benzylcyclopropane framework appears to have emerged later, in the mid-20th century.

Early Explorations and the Demjanov Rearrangement

Early forays into the synthesis of cyclopropane-containing structures often involved rearrangement reactions of aminocycloalkanes. The Demjanov rearrangement , first reported by Nikolai Demjanov in 1903, provided a method for the ring expansion or contraction of cyclic amines upon treatment with nitrous acid.[1][2] This reaction proceeds through the formation of an unstable diazonium ion, which upon loss of nitrogen gas, generates a carbocation that can undergo rearrangement. While not a direct synthesis of benzylcyclopropane itself, the Demjanov rearrangement and its subsequent modifications, such as the Tiffeneau-Demjanov rearrangement , laid the groundwork for manipulating cyclic systems and understanding the reactivity of small rings.[3]

The First Synthesis of (Cyclopropylmethyl)benzene

A pivotal moment in the history of benzylcyclopropane chemistry can be traced to a 1960 publication in the Journal of the American Chemical Society by Harold Hart and Joseph D. Curtis. Their work on the deamination of 2-phenyl-1-aminopropane with nitrous acid led to the formation of a mixture of products, including (cyclopropylmethyl)benzene, albeit in a modest yield. This reaction, a variation of the Demjanov rearrangement, provided one of the first documented syntheses of the parent benzylcyclopropane scaffold. The formation of the cyclopropane ring in this instance is a testament to the intricate carbocation rearrangements that can occur in such reactions.

The Advent of Modern Cyclopropanation: The Simmons-Smith Reaction

The landscape of cyclopropane synthesis was revolutionized in 1958 with the discovery of the Simmons-Smith reaction by Howard E. Simmons, Jr., and Ronald D. Smith at the DuPont company.[4][5] This reaction, which utilizes a zinc-copper couple and diiodomethane to generate an organozinc carbenoid, provided a mild and stereospecific method for the cyclopropanation of alkenes. The Simmons-Smith reaction and its subsequent modifications, such as the Furukawa variation using diethylzinc, became the workhorse for the synthesis of a wide variety of cyclopropane-containing molecules, including those with benzylic substituents.[4][6] This development was a critical enabler for the exploration of benzylcyclopropane derivatives in various fields, particularly medicinal chemistry.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of benzylcyclopropane and its derivatives has evolved significantly since its initial discovery. Modern organic chemistry offers a diverse array of methods for the construction of this valuable scaffold, ranging from classic cyclopropanation reactions to sophisticated transition-metal-catalyzed transformations.

Cyclopropanation of Styrenic Alkenes

A common and direct approach to benzylcyclopropane derivatives involves the cyclopropanation of styrenes.

The Simmons-Smith reaction remains a reliable method for the cyclopropanation of styrene and its derivatives. The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Experimental Protocol: Synthesis of Phenylcyclopropane via Simmons-Smith Reaction [7]

-

Materials: Styrene, Diiodomethane, Zinc-Copper Couple, Anhydrous Diethyl Ether, Saturated Aqueous Ammonium Chloride.

-

Procedure:

-

To a flask containing a freshly prepared zinc-copper couple, add anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

To the stirred suspension, add a solution of styrene in anhydrous diethyl ether dropwise.

-

A solution of diiodomethane in anhydrous diethyl ether is then added dropwise to the reaction mixture. The addition may cause a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC or GC.

-

Upon completion, cool the reaction to 0°C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Filter the mixture through a pad of celite to remove the solid zinc salts. Wash the filter cake with diethyl ether.

-

Transfer the combined filtrate to a separatory funnel and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is purified by fractional distillation to afford pure phenylcyclopropane.

-

The decomposition of diazo compounds in the presence of a transition-metal catalyst, such as those based on rhodium, copper, or iron, provides another powerful route to cyclopropanes.[8][9][10] This method allows for the cyclopropanation of a wide range of alkenes, including styrenes, with various diazo reagents. A significant advantage of this approach is the potential for asymmetric catalysis, enabling the synthesis of enantioenriched cyclopropane derivatives.[11][12][13]

Styrene [label="Styrene"]; Diazo [label="Diazo Compound\n(e.g., Ethyl Diazoacetate)"]; Catalyst [label="Transition Metal Catalyst\n(e.g., Rh₂(OAc)₄)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzylcyclopropane [label="Benzylcyclopropane Derivative"];

Styrene -- Catalyst; Diazo -- Catalyst; Catalyst -- Benzylcyclopropane [label="N₂"]; }

Caption: Transition-metal-catalyzed cyclopropanation of styrene.The Kulinkovich Reaction: A Route to Cyclopropanols

The Kulinkovich reaction , developed by Oleg G. Kulinkovich and his team in 1989, offers a unique method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[14][15][16][17][18] These cyclopropanols can then be further functionalized to provide access to a variety of benzylcyclopropane derivatives.

Ester [label="Benzoic Ester"]; Grignard [label="Grignard Reagent\n(e.g., EtMgBr)"]; Titanium [label="Ti(O-iPr)₄", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclopropanol [label="1-Phenylcyclopropanol"];

Ester -- Titanium; Grignard -- Titanium; Titanium -- Cyclopropanol; }

Caption: The Kulinkovich reaction for the synthesis of 1-phenylcyclopropanol.Benzylcyclopropanes in Drug Discovery and Development

The unique structural and electronic properties of the benzylcyclopropane moiety have made it a valuable building block in the design of new therapeutic agents. The cyclopropane ring can act as a conformationally restricted isostere for other groups, such as a vinyl or gem-dimethyl group, and can enhance metabolic stability by blocking sites of oxidation.[19]

Tranylcypromine: A Landmark Antidepressant

Perhaps the most well-known example of a benzylcyclopropane-containing drug is tranylcypromine (marketed as Parnate).[20][21][22] Structurally, tranylcypromine is a non-hydrazine irreversible inhibitor of the monoamine oxidase (MAO) enzymes.[23][24] By inhibiting MAO, tranylcypromine increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which is the basis for its antidepressant effects.[25]

Table 1: Pharmacokinetic Properties of Tranylcypromine

| Parameter | Value | Reference |

| Bioavailability | ~50% | [20] |

| Time to Peak Plasma Concentration | 1-2 hours | [20] |

| Elimination Half-life | ~2.5 hours | [26] |

| Metabolism | Hepatic | [21] |

| Excretion | Primarily Urine | [21] |

The synthesis of tranylcypromine typically involves the cyclopropanation of a styrene derivative followed by functional group manipulation to install the amine.

Modern Applications and Future Directions

The success of tranylcypromine has inspired the exploration of other benzylcyclopropane-containing molecules for a range of therapeutic targets. The rigid nature of the cyclopropane ring allows for precise positioning of substituents to optimize binding to biological targets. Recent research has focused on the incorporation of the benzylcyclopropane scaffold into molecules targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders.[27][28] The development of new synthetic methodologies, particularly in asymmetric catalysis, continues to expand the accessibility and diversity of chiral benzylcyclopropane building blocks for drug discovery programs.[29]

Conclusion

From its early, serendipitous discovery in rearrangement reactions to its current status as a privileged scaffold in medicinal chemistry, the journey of the benzylcyclopropane moiety is a testament to the enduring power of organic synthesis. The development of robust and stereoselective methods for its construction has unlocked a vast chemical space for the design of novel therapeutic agents. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the benzylcyclopropane core is poised to remain a valuable tool in the hands of chemists and drug discovery professionals for years to come.

References

- Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Inorganic Chemistry, 2002, 41(1), 16-22. [URL not available]

- Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A. A New Synthesis of Cyclopropanols by the Reaction of Esters with Ethylmagnesium Bromide in the Presence of Titanium Isopropoxide. Synthesis, 1991, 1991(3), 234. [URL not available]

-

Kulinkovich reaction - Grokipedia. [Link]

-

Kulinkovich Reaction - SynArchive. [Link]

-

Tranylcypromine - Wikipedia. [Link]

-

Tranylcypromine - StatPearls - NCBI Bookshelf. [Link]

-

Kulinkovich Reaction - Organic Chemistry Portal. [Link]

-